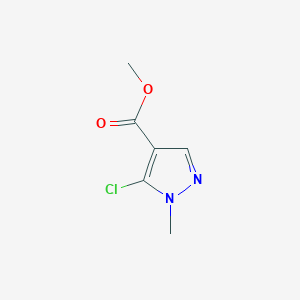

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

Description

Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the classification of organoheterocyclic compounds, specifically within the azole family as a substituted pyrazole derivative. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features: the base pyrazole ring system with specific substitution patterns including chlorine at position 5, methyl at position 1, and methyl carboxylate at position 4. The compound's structural classification places it within the broader category of pyrazole carboxylic acid derivatives, which represents a significant subclass of heterocyclic compounds with diverse chemical reactivity patterns.

The systematic nomenclature reveals the compound's complexity through its full chemical name: this compound. This nomenclature system enables precise identification of the substitution pattern, distinguishing it from related isomers such as methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate, which carries the chlorine substituent at position 3 rather than position 5. The simplified molecular input line entry system representation ClC1=C(C(=O)OC)C=NN1C provides a concise structural description that facilitates database searches and computational chemistry applications.

Historical Development in Halogenated Pyrazole Chemistry

The historical development of halogenated pyrazole chemistry traces its origins to the fundamental discoveries made by German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and recognized the significant potential of this heterocyclic system. Knorr's pioneering work established the foundation for understanding pyrazole reactivity and led to the development of synthetic methodologies that would eventually enable the preparation of complex halogenated derivatives like this compound. The evolution of pyrazole chemistry continued through the contributions of Hans von Pechmann in 1898, who developed classical synthetic approaches using acetylene and diazomethane, laying groundwork for modern synthetic strategies.

The development of halogenated pyrazole derivatives gained momentum throughout the 20th century as synthetic organic chemistry evolved to accommodate more sophisticated substitution patterns. Modern halogenation methodologies have established efficient protocols for introducing chlorine substituents into pyrazole rings using various halogenating agents such as tetrabutylammonium halides in combination with oxidizing systems. These advances have enabled the systematic preparation of chlorinated pyrazole derivatives with precise regioselectivity, facilitating the synthesis of specific isomers like the 5-chloro variant in this compound.

Contemporary research has revealed that halogenated pyrazoles participate in unique intermolecular interactions, particularly halogen bonding phenomena that influence their solid-state structures and chemical properties. Crystallographic investigations of 5-chloropyrazoles have demonstrated that chlorine atoms can function both as donors and acceptors in halogen bonding interactions, forming contacts with oxygen, nitrogen, and other halogen atoms. These discoveries have enhanced understanding of how structural modifications like chlorine substitution affect the physical and chemical behavior of pyrazole derivatives.

Scientific Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within heterocyclic chemistry research due to its representation of multiple important structural motifs within a single molecular framework. The compound serves as an exemplar of how systematic structural modifications can be achieved within the pyrazole system, incorporating halogen substitution, alkyl substitution, and ester functionality to create a versatile synthetic intermediate. Research investigations have demonstrated that pyrazole derivatives exhibit remarkable diversity in their chemical reactivity, with the specific substitution pattern in this compound enabling participation in various synthetic transformations including cross-coupling reactions, nucleophilic substitutions, and cyclization reactions.

The scientific importance of this compound extends to its role as a building block in the synthesis of more complex heterocyclic systems and pharmaceutical intermediates. Studies have shown that pyrazole derivatives with similar substitution patterns demonstrate significant potential in medicinal chemistry applications, particularly in the development of compounds with antimicrobial, anti-inflammatory, and anticancer activities. The presence of the chlorine substituent at position 5 provides a reactive site for further functionalization through various synthetic methodologies, while the methyl ester group offers opportunities for hydrolysis and subsequent derivatization.

Research into the structural-activity relationships of substituted pyrazoles has revealed that the specific positioning of substituents significantly influences biological activity and chemical reactivity. The 5-chloro substitution pattern in this compound represents an important structural variant that has been investigated for its unique electronic and steric properties. Computational studies and experimental investigations have demonstrated that this substitution pattern affects the electron density distribution within the pyrazole ring, influencing reactivity patterns and intermolecular interactions.

Structural Elucidation and Confirmation

The structural elucidation of this compound relies on comprehensive spectroscopic and analytical techniques that confirm the precise arrangement of atoms within the molecule. Nuclear magnetic resonance spectroscopy provides definitive evidence for the substitution pattern, with characteristic chemical shifts corresponding to the methyl ester group, the N-methyl substituent, and the aromatic proton on the pyrazole ring. The presence of the chlorine substituent at position 5 creates distinctive coupling patterns and chemical shift perturbations that enable unambiguous assignment of the regioisomer.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 174, consistent with the molecular formula C₆H₇ClN₂O₂. The fragmentation pattern provides additional structural confirmation through the loss of characteristic functional groups, including the methyl ester moiety and chlorine atom. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl stretch of the ester group and the aromatic carbon-nitrogen stretching vibrations of the pyrazole ring system.

Crystallographic investigations of related 5-chloropyrazole derivatives have provided insights into the three-dimensional structure and intermolecular interactions of compounds with similar substitution patterns. These studies reveal that the chlorine substituent adopts specific orientations that facilitate halogen bonding interactions with neighboring molecules in the crystal lattice. The planarity of the pyrazole ring system, combined with the specific positioning of substituents, creates distinct molecular recognition patterns that influence solid-state packing arrangements.

The molecular geometry of this compound exhibits characteristic features of substituted pyrazoles, with bond lengths and angles that reflect the aromatic nature of the heterocyclic ring. The carbon-nitrogen distances within the pyrazole ring are approximately 1.33 Å, consistent with aromatic character and electron delocalization throughout the ring system. The ester group adopts a planar configuration that enables conjugation with the pyrazole ring, influencing the overall electronic properties of the molecule. Computational studies have provided additional insights into the electronic structure and conformational preferences of this compound, revealing the influence of chlorine substitution on the electron density distribution and reactivity patterns.

Properties

IUPAC Name |

methyl 5-chloro-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHZTZQQJQKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226686 | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-85-0 | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route via Diazonium Salt Intermediate

The most documented and reliable preparation method involves the transformation of Methyl 5-amino-1-methylpyrazole-4-carboxylate into the target compound through a diazotization and Sandmeyer-type reaction sequence:

Step 1: Diazotization

Methyl 5-amino-1-methylpyrazole-4-carboxylate is dissolved in a mixture of concentrated hydrochloric acid, acetic acid, and phosphoric acid. The solution is cooled to approximately -5°C to -7°C. Sodium nitrite solution is added dropwise over 35 minutes to form the diazonium salt intermediate.Step 2: Sandmeyer Reaction

Separately, acetic acid saturated with sulfurous acid gas at 0°C to 3°C is prepared, to which cuprous chloride is added. The diazonium salt solution is then added dropwise to this mixture over 30 minutes. The reaction is maintained at 0°C to 4°C for 2 hours.Step 3: Workup and Isolation

The reaction mixture is poured into water and extracted with ether. The organic layer is washed sequentially with saturated sodium chloride solution, sodium bicarbonate solution, and again sodium chloride solution, then dried over anhydrous sodium sulfate. Ether is removed by distillation, yielding a yellow oil.Step 4: Crystallization

The oil is dissolved in hot water and cooled to precipitate colorless needle crystals of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.Yield and Purity:

The yield reported is approximately 82.3%, with a melting point of 69–70°C, indicating good purity.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl, Acetic acid, H3PO4 | -7 to -5 °C | 35 min (addition) | - | Formation of diazonium salt |

| Sandmeyer Reaction | CuCl, SO2 saturated AcOH | 0 to 4 °C | 2 hours | - | Chlorination via diazonium intermediate |

| Workup | Ether extraction, washes | Room temp | - | - | Purification |

| Crystallization | Hot water dissolution, cooling | Room temp | - | 82.3% | Isolation of product |

Reaction Mechanism Insights

The key step is the Sandmeyer reaction , where the diazonium salt intermediate undergoes nucleophilic substitution by cuprous chloride to replace the amino group with chlorine.

The reaction conditions (low temperature, acidic medium) are critical to stabilize the diazonium salt and prevent side reactions.

The use of sulfurous acid-saturated acetic acid helps maintain reducing conditions and facilitates the copper(I) catalyzed substitution.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Scalability |

|---|---|---|---|---|

| Diazotization + Sandmeyer (from amino precursor) | High yield (82.3%), well-established, selective chlorination | Requires low temperature control, handling of diazonium salts (explosive risk) | 82.3% | Suitable for lab and industrial scale with proper safety |

| Direct halogenation of pyrazole ester | Simpler reagents | Less selective, possible over-chlorination | Variable | Less preferred due to selectivity issues |

| Cyclization followed by functionalization | Flexible for analog synthesis | Multi-step, longer synthesis | Variable | More complex, less efficient |

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Methyl 5-amino-1-methylpyrazole-4-carboxylate |

| Key Reagents | Sodium nitrite, hydrochloric acid, acetic acid, phosphoric acid, cuprous chloride, sulfurous acid |

| Reaction Type | Diazotization followed by Sandmeyer chlorination |

| Temperature Range | -7°C to 4°C |

| Reaction Time | ~2 hours (chlorination step) |

| Yield | 82.3% |

| Product Form | Colorless needle crystals |

| Melting Point | 69–70°C |

Chemical Reactions Analysis

Substitution via Diazotization

This reaction is critical for introducing the chlorine atom during synthesis. The process involves diazotization of a precursor amine followed by chlorination:

Reaction Scheme:

Starting Material : Methyl 5-amino-1-methylpyrazole-4-carboxylate

Reagents :

-

Concentrated HCl

-

Acetic acid

-

Phosphoric acid

-

Sodium nitrite (NaNO₂)

-

Cuprous chloride (CuCl)

Conditions :

-

Temperature: -5°C to 4°C

-

Reaction time: 2 hours

| Step | Details | Yield |

|---|---|---|

| Diazonium salt formation | Amino group converted to diazonium salt using NaNO₂ and HCl | - |

| Chlorination | Diazonium salt treated with CuCl in acetic acid saturated with SO₂ | 82.3% |

Product : Methyl 5-chloro-1-methylpyrazole-4-carboxylate (melting point: 69–70°C) .

Hydrolysis to Carboxylic Acid

The ester group undergoes hydrolysis under basic conditions to form 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for further transformations.

Reaction Conditions:

-

Base : Sodium hydroxide (25% aqueous solution)

-

Temperature : 175°C

-

Pressure : 6 bar

-

Workup : Acidification to pH 1.5 with H₂SO₄, followed by neutralization to pH 6.5 .

Application :

The resulting carboxylic acid is used in decarboxylation reactions to synthesize 1-methyl-2-pyrazolin-5-one, a heterocyclic compound with applications in pharmaceuticals .

Comparative Reactivity Analysis

The chlorine atom at position 5 and ester group at position 4 dictate reactivity. Below is a comparative analysis with structurally related compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 5-Chloro-1-methyl-1H-pyrazole-4-acid | Higher solubility in polar solvents; prone to decarboxylation | Carboxylic acid functionality |

| Methyl 3-chloro-1-methylpyrazole-4-carboxylate | Chlorine at position 3 alters nucleophilic substitution sites | Positional isomerism |

| Ethyl 5-chloro-1-methylpyrazole-4-carboxylate | Longer alkyl chain reduces hydrolysis rate; increased lipophilicity | Ester alkyl group variation |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize yields and reduce costs. Key parameters include:

-

Temperature control : Maintained between -5°C and 4°C during diazotization to prevent side reactions.

-

Catalyst efficiency : Cuprous chloride ensures selective chlorination .

Theoretical Reaction Pathways

While direct experimental data is limited for some reactions, the compound’s structure suggests potential pathways:

-

Nucleophilic substitution : Chlorine at position 5 could be replaced by amines or thiols under catalytic conditions.

-

Ester aminolysis : Reaction with ammonia or primary amines to form amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Bioactive Molecule Development

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential in developing pharmaceuticals with the following properties:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, studies have reported IC₅₀ values ranging from 3.79 µM to over 42.30 µM against different cancer cell lines, suggesting significant cytotoxic effects .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are pivotal in inflammation processes .

- Antimicrobial Properties : While some derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, results vary based on specific modifications of the compound .

Agricultural Chemistry

Development of Agrochemicals

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its efficacy in controlling pests and diseases makes it a valuable component in crop protection strategies.

Material Science

Synthesis of Advanced Materials

The compound is also employed in material science for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the development of materials with tailored properties suitable for various industrial applications.

Case Study 1: Cancer Therapeutics

A study evaluated the anticancer activity of various pyrazole derivatives, including this compound. The findings revealed that specific modifications could enhance binding affinity to target proteins involved in cell cycle regulation, particularly Aurora-A kinase, which plays a critical role in mitotic processes .

Case Study 2: Inflammatory Pathways

Another research effort highlighted the compound's potential to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. This mechanism contributes to its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

- Key Differences :

- Chlorine at position 3 (vs. position 5 in the target compound).

- Sulfamoyl (-SO2NH2) group at position 5 (vs. chlorine).

- Altered electronic effects due to the electron-withdrawing sulfamoyl group may influence reactivity in nucleophilic substitutions .

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

- Key Differences :

- Ethyl ester at position 4 (vs. methyl ester).

- Slower hydrolysis rate compared to methyl esters, affecting metabolic stability .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

- Key Differences :

- Phenyl groups at positions 1 and 3 (vs. methyl at position 1).

- Carboxylic acid at position 4 (vs. methyl ester).

- Implications: The carboxylic acid group increases polarity, enhancing solubility in aqueous media.

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

- Key Differences: Amino group (-NH2) at position 5 (vs. chlorine). Chloropyridazinyl substituent at position 1 (vs. methyl).

- Implications: The amino group enables participation in hydrogen bonding and coordination chemistry. The heteroaromatic pyridazine ring may confer unique electronic properties for agrochemical applications .

Structural and Property Comparison Table

Implications of Structural Differences

- Electronic Effects :

- Electron-withdrawing groups (e.g., -Cl, -SO2NH2) increase reactivity in electrophilic substitutions.

- Electron-donating groups (e.g., -NH2) enhance nucleophilicity.

- Solubility and Bioavailability :

- Synthetic Utility: Sulfamoyl and amino groups serve as handles for further functionalization in drug discovery .

Biological Activity

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the cyclization of 4-chloro-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions, typically utilizing solvents like acetonitrile or dichloromethane. This compound’s structural characteristics allow for various chemical modifications, enhancing its utility in biological applications .

Medicinal Applications

This compound exhibits several biological activities, particularly in the fields of:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The compound's structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity .

- Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess significant antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research has also highlighted the potential of pyrazole compounds in reducing inflammation, which is critical for treating various inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound is utilized in developing herbicides and pesticides due to its bioactive properties. Its effectiveness in controlling weed growth and pest populations makes it a valuable component in agricultural practices .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity towards biological targets .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect |

|---|---|---|

| Anticancer | Various cancer cell lines | Growth inhibition |

| Antimicrobial | Bacterial and fungal strains | Inhibition of pathogen growth |

| Anti-inflammatory | Inflammatory pathways | Reduction of inflammation |

| Herbicidal | Weeds | Control of weed growth |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer types. For instance, compounds based on this scaffold have been shown to effectively inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values indicating potent activity .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of pyrazole derivatives against common bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate?

- Methodology :

-

Cyclocondensation : React ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and substituted hydrazines to form pyrazole intermediates. Chlorination can be achieved using POCl₃ or SOCl₂ .

-

Esterification : Hydrolysis of carboxylate esters (e.g., ethyl to methyl) via base-mediated saponification followed by re-esterification with methanol under acidic conditions .

-

Vilsmeier-Haack Reaction : For introducing aldehyde or carboxylate groups, as demonstrated in related pyrazole derivatives (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde synthesis) .

- Critical Parameters :

-

Temperature control (60–80°C for cyclocondensation).

-

Solvent choice (e.g., DMF for polar aprotic conditions).

-

Catalytic use of bases (e.g., K₂CO₃) to enhance reactivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Identify substituents (e.g., methyl at N1, chloro at C5) and ester carbonyl signals (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (m/z = 204.6 for C₇H₉ClN₂O₂) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX for refinement and Mercury for visualization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to resolve structural ambiguities?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated IR/NMR spectra with experimental data to validate structures .

- Electrostatic Potential Maps : Analyze electron density distribution to predict reactivity (e.g., nucleophilic attack at the carbonyl group) .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal lattice?

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism .

- Mercury CSD Tools : Visualize packing patterns and quantify intermolecular distances (e.g., C=O···H-N interactions at ~2.8 Å) .

- Impact on Properties : Strong H-bonding networks correlate with higher melting points and lower solubility .

Q. How should researchers address discrepancies between experimental and computational data?

- Stepwise Approach :

Verify experimental conditions (e.g., solvent polarity affecting NMR shifts).

Re-examine computational parameters (e.g., solvent models in DFT).

Cross-validate with alternative techniques (e.g., X-ray vs. neutron diffraction) .

- Example : A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid resolved conflicting IR peaks by correlating DFT vibrational modes with isotopic labeling .

Q. What synthetic routes optimize yield for chlorinated pyrazole intermediates?

- Optimization Table :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, 80°C, 12h | 65–75 | |

| Chlorination | POCl₃, reflux, 6h | 80–85 | |

| Esterification | MeOH, H₂SO₄, 60°C, 4h | 70–75 |

- Key Factors :

- Excess chlorinating agents (1.2 equiv POCl₃).

- Anhydrous conditions to prevent hydrolysis .

Application-Oriented Questions

Q. How are pyrazole-4-carboxylate derivatives evaluated for biological activity?

- In Vitro Assays :

- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .

- Enzyme Inhibition : Target enzymes (e.g., COX-2) using fluorescence-based assays .

Q. What crystallographic challenges arise during refinement of methyl-substituted pyrazoles?

- Disorder Handling : Use SHELXL’s PART instruction to model split positions for methyl groups .

- Twinned Data : Employ TWIN/BASF commands in SHELXL for non-merohedral twinning .

- Example : A study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde achieved R1 = 0.039 using SHELX .

Data Contradiction Analysis

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved?

- Multi-Technique Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.